molecular formula C14H10N2O B1303626 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde CAS No. 95854-06-1

2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Cat. No. B1303626
CAS RN: 95854-06-1
M. Wt: 222.24 g/mol
InChI Key: SQVYVEPAYPBNHI-UHFFFAOYSA-N
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Description

The compound "2-(pyridin-3-yl)-1H-indole-3-carbaldehyde" is a chemical structure that is part of a family of compounds known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. The indole and pyridine moieties present in this compound are common in many biologically active molecules, and the aldehyde group can serve as a versatile functional group for further chemical transformations.

Synthesis Analysis

The synthesis of related indole carbaldehyde derivatives has been explored in several studies. For instance, a novel synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes, which are structurally related to the compound of interest, has been achieved using a TiCl4/t-BuNH2-mediated hydroamination/annulation domino reaction starting from 2-carbonyl-1-propargyl-1H-indoles under mild conditions . Additionally, the synthesis of indolizine-1-carbaldehydes through a one-step process involving phenylpropiolaldehyde and pyridinium ylides has been reported, demonstrating the versatility of aldehyde groups in facilitating cyclization reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(pyridin-3-yl)-1H-indole-3-carbaldehyde" has been studied, such as the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate. This compound features a dimeric structure with a central 6-membered InONInON ring flanked by two 5-membered InNCCN rings and terminal pyridine rings, showcasing the complex coordination possibilities of pyridine carbaldehyde derivatives .

Chemical Reactions Analysis

The reactivity of indole carbaldehydes has been explored through various chemical reactions. For example, the Knoevenagel condensation of 1H-indole-3-carbaldehyde with different CH acids has been used to synthesize a variety of 3-substituted indole derivatives, highlighting the aldehyde group's ability to participate in carbon-carbon bond-forming reactions . Furthermore, the complexation of 2-pyridinecarbaldehyde with other molecules, such as in the formation of cadmium(II) complexes, illustrates the potential of such compounds to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(pyridin-3-yl)-1H-indole-3-carbaldehyde" are not directly reported in the provided papers, the properties of related compounds can provide some insights. For instance, the solubility of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde in water suggests that the aldehyde group can influence the solubility of these compounds . Additionally, the spectroscopic characterization of various indole carbaldehyde derivatives, including NMR and IR spectroscopy, is crucial for confirming their structures and understanding their reactivity .

Scientific Research Applications

Synthesis of Functional Derivatives

Research by Dotsenko et al. (2018) outlines a method for synthesizing new functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine through sequential reactions. This synthesis pathway illustrates the compound's utility in creating diverse chemical structures with potential applications in pharmaceuticals and materials science (Dotsenko, Krivokolysko, Krivokolysko, & Frolov, 2018).

Catalysis and Ligand Design

Singh et al. (2017) developed palladacycles from bi- and tridentate ligands with an indole core, including 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde. These complexes were found to be efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes. This highlights the compound's relevance in catalysis and the development of new catalytic systems (Singh, Saleem, Pal, & Singh, 2017).

Knoevenagel Condensation and Derivative Synthesis

Dyachenko et al. (2018) utilized Knoevenagel condensations of 1H-indole-3-carbaldehyde for the synthesis of 3-substituted indole derivatives. These derivatives were further used as Michael acceptors in synthesizing diverse heterocyclic compounds, showcasing the compound's versatility in organic synthesis and potential pharmaceutical applications (Dyachenko, Matusov, Dyachenko, & Nenajdenko, 2018).

Safety And Hazards

The safety and hazards associated with pyridinyl-indole compounds would depend on their specific structure and properties. For example, a safety data sheet for pyridine indicates that it is a flammable liquid and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research on pyridinyl-indole compounds could focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

2-pyridin-3-yl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-12-11-5-1-2-6-13(11)16-14(12)10-4-3-7-15-8-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVYVEPAYPBNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378029
Record name 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

CAS RN

95854-06-1
Record name 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (3.36 ml) is added dropwise over a period of 20 minutes to dimethylformamide (10.6 g) maintained at 0°-3°. After complete addition a solution of 2-(3-pyridyl)indole (6.50 g) in dimethylformamide (20 ml) is added dropwise over a period of 30 minutes at such a rate so that the reaction temperature does not exceed 10°. The cooling bath is then removed and the viscous solution heated to and maintained at 35°-40° for 1 hour. The reaction mixture is treated with crushed ice (50 g). A solution of sodium hydroxide (24.4 g) in 65 ml of water is added slowly. After the addition the resulting red-orange solution is heated rapidly to reflux and maintained at reflux for about 2 minutes. The solution is allowed to cool to room temperature, then placed in a freezer for 2 days. The resulting precipitate is collected and washed well with water to give an orange solid which is recrystallized from methanol (240 ml) to give 2-(3pyridyl)-indole-3-carboxaldehyde, m.p. 236°-238°.
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

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